Melting Point and LogP Differentiation
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits a melting point of 254-256 °C and a calculated LogP of -1.673 [1][2]. While direct comparative data for other specific derivatives are not aggregated in a single source, these parameters are crucial for differentiating from other spirohydantoin analogs. For example, the unsubstituted parent compound, 1,3,8-Triazaspiro[4.5]decane-2,4-dione (CAS 13625-39-3), has a molecular weight of 169.18 g/mol, making the methylated derivative both heavier and, as inferred by its negative LogP, more hydrophilic [1][3]. These differences in solid-state properties and calculated hydrophilicity directly impact formulation development, purification strategy, and in vitro assay behavior.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 254-256 °C |
| Comparator Or Baseline | Data for comparator analogs not found in accessed sources. |
| Quantified Difference | Not available |
| Conditions | CAS Common Chemistry reported value [1] |
Why This Matters
A high melting point is often indicative of strong crystal lattice energy, which can translate to challenges in solubility but also suggests good solid-state stability, an important consideration for long-term storage and procurement planning.
- [1] CAS Common Chemistry. 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS RN: 52094-69-6). American Chemical Society. Retrieved from http://commonchemistry.cas.org/detail?cas_rn=52094-69-6. View Source
- [2] ChemBase. 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Product No. EN300-12202). Retrieved from https://www.chembase.cn. View Source
- [3] ChemBase. 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Product No. OR13964). Retrieved from https://www.chembase.cn. View Source
